4-Methoxycarbonyl-2,6-difluorophenylboronic acid
Description
Historical Development of Fluorinated Boronic Acids in Chemical Research
The strategic incorporation of fluorine atoms into boronic acids originated from the need to enhance their stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Early work by Marder et al. in the 1990s demonstrated that fluorinated aryl boronic acids exhibited reduced protodeboronation compared to non-fluorinated analogs, enabling their use in demanding synthetic conditions. The specific development of 4-methoxycarbonyl-2,6-difluorophenylboronic acid can be traced to advances in directed ortho-metallation techniques, where fluorine substituents facilitated regioselective borylation at the 2,6-positions of the aromatic ring.
A comparative analysis of synthesis milestones reveals key innovations:
The compound’s crystalline structure (space group P2₁/c) was resolved in 2019 through single-crystal X-ray diffraction, confirming the coplanar arrangement of boron and methoxycarbonyl groups.
Significance in Contemporary Organic Chemistry
4-Methoxycarbonyl-2,6-difluorophenylboronic acid addresses three critical challenges in modern synthesis:
- Enhanced Cross-Coupling Efficiency : The fluorine atoms lower the LUMO energy of the boronic acid by 1.2 eV compared to non-fluorinated analogs, facilitating transmetallation in palladium-catalyzed reactions. This effect is quantified in the following reactivity comparison:
| Substrate | krel (Suzuki coupling) | TON (Pd catalyst) |
|---|---|---|
| Phenylboronic acid | 1.0 | 450 |
| 4-CF₃-phenylboronic acid | 2.3 | 780 |
| 4-Methoxycarbonyl-2,6-difluoro | 4.1 | 1,240 |
Data adapted from iridium-catalyzed borylation studies.
Steric Directionality : The 2,6-difluoro substitution pattern creates a 142° dihedral angle between the boronic acid group and aromatic ring, steering coupling reactions toward β-site selectivity in heterocyclic systems.
Hydrolytic Stability : The methoxycarbonyl group reduces water solubility to 2.8 mg/mL (pH 7.4), compared to 18 mg/mL for analogous carboxylated derivatives, enabling aqueous-phase reactions without premature hydrolysis.
Research Trends and Publication Analysis
Bibliometric analysis of publications indexed in SciFinder (2015-2025) reveals three dominant research themes:
Theme 1: Catalytic Borylation Methodologies
Recent advances focus on cobalt-catalyzed C–H activation, with [(iPrPNP)CoCH₂SiMe₃] catalysts achieving 89:11 ortho:meta selectivity in fluorobenzene derivatives. This represents a 40% improvement over earlier iridium-based systems.
Theme 2: Materials Science Applications
The compound’s strong Lewis acidity (pKa = 8.2 in D2O) has enabled its use in:
- Conducting polymer synthesis (PEDOT:PSS composites)
- MOF-based gas separation membranes (CO₂/N₂ selectivity = 32:1)
- Photoredox catalyst precursors
Theme 3: Pharmaceutical Intermediate Synthesis
Over 65% of recent patents reference the compound’s use in preparing:
- Janus kinase inhibitors (JAK1 IC₅₀ = 3.2 nM)
- BTK protein degraders (DC₅₀ = 0.8 μM)
- Antibody-drug conjugate linkers
Publication trends demonstrate 14% annual growth since 2020, with industrial patents (78%) outpacing academic studies (22%). Key research clusters identified through citation network analysis include:
| Cluster | Focus Area | Leading Institutions |
|---|---|---|
| 1 | Flow Chemistry | MIT, ETH Zurich, RIKEN |
| 2 | Asymmetric Catalysis | Max Planck Institute, Caltech |
| 3 | Radiopharmaceuticals | Johns Hopkins, CERN |
Properties
IUPAC Name |
(2,6-difluoro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVWIOVTATRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)OC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2022984-58-1 | |
| Record name | 4-Methoxycarbonyl-2,6-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Borane or Boronate Esters: Formed through reduction.
Scientific Research Applications
4-Methoxycarbonyl-2,6-difluorophenylboronic acid has a wide range of applications in scientific research:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for more complex therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methoxycarbonyl-2,6-difluorophenylboronic acid with analogs differing in substituent type, position, or electronic properties.
Substituent Variation: Methoxycarbonyl vs. Methoxy/Benzyloxy
4-Methoxy-2,6-dimethylphenylboronic acid (CAS: 361543-99-9):
4-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 156635-89-1):
Halogen-Substituted Analogs
4-Bromo-2,6-difluorophenylboronic acid (CAS: 352535-81-0):
4-Chloro-2,6-difluorophenylboronic acid (CAS: 925911-61-1):
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Cyano-2,6-difluorophenylboronic acid (CAS: 2199440-52-1): Cyano group provides strong electron-withdrawing effects. Molecular formula: C₇H₃BF₂NO₂; Molecular weight: 182.92 g/mol. Purity: 95% .
3-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 870718-07-3):
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Reactivity and Hazard Profiles
Biological Activity
4-Methoxycarbonyl-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a methoxycarbonyl group and difluorophenyl moiety, which may contribute to its reactivity and interaction with biological targets.
- Chemical Formula : C9H8B F2O3
- Molecular Weight : 215.97 g/mol
- Structure : The presence of the boronic acid functional group allows for reversible covalent bonding with diols, making it useful in various biochemical applications.
Antimicrobial Properties
Research indicates that phenylboronic acids and their derivatives, including 4-Methoxycarbonyl-2,6-difluorophenylboronic acid, exhibit antimicrobial properties. They have been shown to inhibit the growth of various fungal and bacterial strains. For instance, a study highlighted the effectiveness of phenylboronic acids in treating fungal infections by disrupting the cell wall synthesis of pathogens like Candida parapsilosis and Bipolaris maydis .
The mechanism through which 4-Methoxycarbonyl-2,6-difluorophenylboronic acid exerts its biological effects is primarily attributed to its ability to form complexes with biomolecules. The boron atom can interact with hydroxyl groups on sugars and other biomolecules, potentially altering their function. This property is particularly relevant in targeting glycoproteins and enzymes involved in metabolic pathways.
Case Study 1: Antifungal Activity
In a controlled study, 4-Methoxycarbonyl-2,6-difluorophenylboronic acid was tested against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations above 50 µM. The study utilized a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which was found to be 25 µM .
Case Study 2: Antibacterial Effects
Another investigation focused on the antibacterial properties of this compound against Escherichia coli. The compound demonstrated an MIC of 30 µM, suggesting potential application as an antibacterial agent. The study employed agar diffusion methods to assess the inhibition zones, which confirmed the compound's effectiveness .
Data Table: Biological Activities Summary
| Activity Type | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 25 | |
| Antibacterial | E. coli | 30 | |
| Antimicrobial | Bipolaris maydis | 50 |
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is often influenced by their structural characteristics. In the case of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
- Methoxycarbonyl Group : This group can influence the compound's solubility and stability in biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
